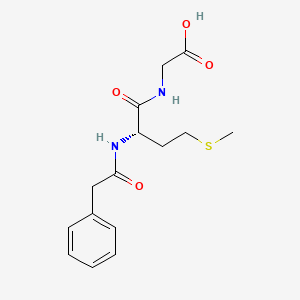
N-(Phenylacetyl)-L-methionylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Phenylacetyl)-L-methionylglycine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of glycine, an amino acid, and features a phenylacetyl group attached to the nitrogen atom of the methionylglycine backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylacetyl)-L-methionylglycine typically involves the acylation of L-methionylglycine with phenylacetyl chloride. The reaction is carried out under Schotten-Baumann conditions, which involve the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Esterification: L-methionylglycine is first esterified using an alcohol, typically ethanol, in the presence of an acid catalyst.
Acylation: The esterified product is then reacted with phenylacetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-methionylglycine are esterified using industrial-grade ethanol and acid catalysts.
Continuous Acylation: The esterified product is continuously fed into a reactor where it reacts with phenylacetyl chloride in the presence of a base. The reaction conditions are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
N-(Phenylacetyl)-L-methionylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The phenylacetyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
N-(Phenylacetyl)-L-methionylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its neuroprotective and cognitive-enhancing properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of N-(Phenylacetyl)-L-methionylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in neurotransmission and cellular signaling.
Pathways: It modulates pathways related to oxidative stress, inflammation, and neuroprotection.
相似化合物的比较
N-(Phenylacetyl)-L-methionylglycine can be compared with other similar compounds such as N-phenylacetyl-L-prolylglycine ethyl ester (Noopept):
Uniqueness: this compound has a unique methionylglycine backbone, which distinguishes it from other phenylacetyl derivatives.
Similar Compounds: Noopept, N-phenylacetylglycine, and N-phenylacetyl-L-proline.
属性
CAS 编号 |
681856-49-5 |
|---|---|
分子式 |
C15H20N2O4S |
分子量 |
324.4 g/mol |
IUPAC 名称 |
2-[[(2S)-4-methylsulfanyl-2-[(2-phenylacetyl)amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H20N2O4S/c1-22-8-7-12(15(21)16-10-14(19)20)17-13(18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |
InChI 键 |
ZQOBNWOOGJYALN-LBPRGKRZSA-N |
手性 SMILES |
CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |
规范 SMILES |
CSCCC(C(=O)NCC(=O)O)NC(=O)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


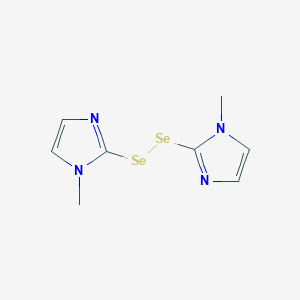
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
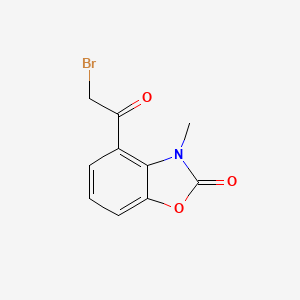
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)
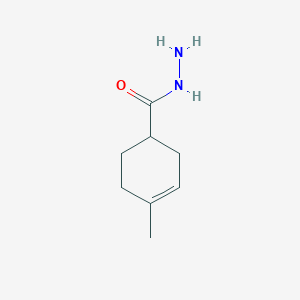
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-5-[4-(4-morpholinyl)phenyl]-](/img/structure/B12524135.png)
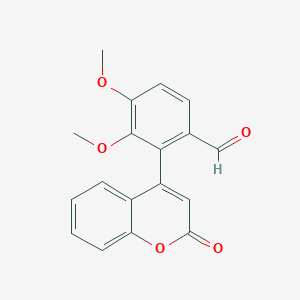
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide](/img/structure/B12524141.png)
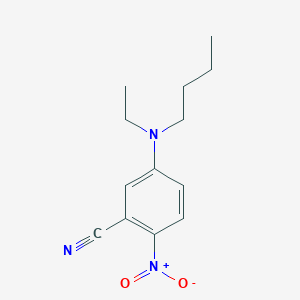
![3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524154.png)
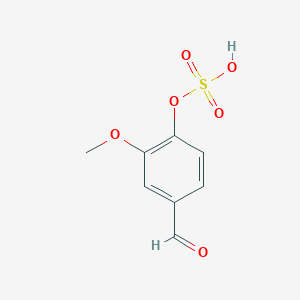


![(2-chloro-6H-thieno[2,3-b]pyrrol-5-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B12524201.png)
